molecular formula C21H23N3O4 B2416448 Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-18-7

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2416448
CAS No.: 868144-18-7
M. Wt: 381.432
InChI Key: QQCDYXIMWGHKKL-UHFFFAOYSA-N
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Description

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of petroleum ether and ethyl acetate for purification through preparative thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.

Scientific Research Applications

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, including changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-6-10-28-20(26)15-13(3)22-18-17(19(25)24(5)21(27)23(18)4)16(15)14-9-7-8-12(2)11-14/h6-9,11,16,22H,1,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCDYXIMWGHKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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